![molecular formula C25H20N2O2 B4971232 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4971232.png)
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting various enzymes and pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation and migration of cancer cells, which may make it a potential anti-cancer agent. Additionally, it has been shown to protect against oxidative stress and neurodegeneration, which may make it a potential neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, which may make it a potential candidate for the development of new drugs. However, one of the limitations of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new drugs based on its potential therapeutic properties. Another potential direction is the study of its mechanism of action, which may provide insights into the development of new drugs for various diseases. Additionally, the study of its structure-activity relationship may help in the development of more potent and selective drugs. Finally, the study of its pharmacokinetics and toxicity may help in the development of safe and effective drugs.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process. The first step involves the condensation of 2-naphthylamine with 4-methoxybenzaldehyde to form 2-(4-methoxyphenyl)-1-naphthylamine. The second step involves the cyclization of 2-(4-methoxyphenyl)-1-naphthylamine with ethyl acetoacetate in the presence of sulfuric acid to form 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-15-13-18(14-16-19)24-26-22-11-5-4-10-21(22)25(28)27(24)23-12-6-8-17-7-2-3-9-20(17)23/h2-16,24,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUDPGEKKBSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.